molecular formula C17H16N4O2 B15016441 2-[(2-methylphenyl)amino]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

2-[(2-methylphenyl)amino]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B15016441
M. Wt: 308.33 g/mol
InChI Key: GVQQTKPNUGGSFR-UHFFFAOYSA-N
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Description

2-[(2-methylphenyl)amino]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes a 2-methylphenyl group, an amino group, and an indole-derived hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenyl)amino]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetohydrazide Formation: The indole derivative is then reacted with acetic anhydride to form the corresponding acetohydrazide.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide with 2-methylphenylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylphenyl)amino]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

2-[(2-methylphenyl)amino]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)amino]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Chloro-2-methylphenyl)amino]acetohydrazide: Similar structure but with a chloro group instead of the indole moiety.

    2-Methoxyphenyl isocyanate: Used for similar synthetic applications but lacks the indole structure.

Uniqueness

The uniqueness of 2-[(2-methylphenyl)amino]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its indole-derived structure, which imparts specific biological activities and chemical reactivity not found in other similar compounds.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C17H16N4O2/c1-11-6-2-4-8-13(11)18-10-15(22)20-21-16-12-7-3-5-9-14(12)19-17(16)23/h2-9,18-19,23H,10H2,1H3

InChI Key

GVQQTKPNUGGSFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

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